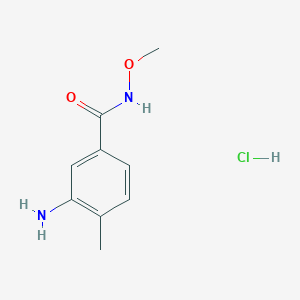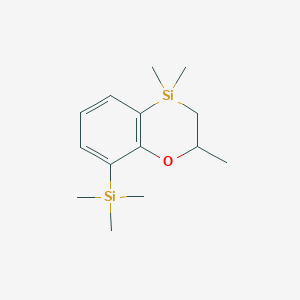
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is a complex organosilicon compound It is characterized by the presence of both silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-3,4-dihydro-2H-1,4-benzoxasiline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the presence of silicon can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylen-1-oxaspiro[2.5]octane
Uniqueness
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is unique due to the presence of both silicon and oxygen atoms within its structure. This combination imparts distinct chemical properties, such as increased thermal stability and resistance to oxidation, which are not commonly found in similar compounds.
Propriétés
Numéro CAS |
880485-31-4 |
|---|---|
Formule moléculaire |
C14H24OSi2 |
Poids moléculaire |
264.51 g/mol |
Nom IUPAC |
trimethyl-(2,4,4-trimethyl-2,3-dihydro-1,4-benzoxasilin-8-yl)silane |
InChI |
InChI=1S/C14H24OSi2/c1-11-10-17(5,6)13-9-7-8-12(14(13)15-11)16(2,3)4/h7-9,11H,10H2,1-6H3 |
Clé InChI |
QNFDPROWUCBWTO-UHFFFAOYSA-N |
SMILES canonique |
CC1C[Si](C2=C(O1)C(=CC=C2)[Si](C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)
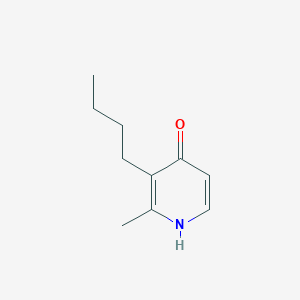
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

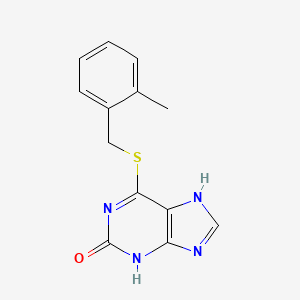
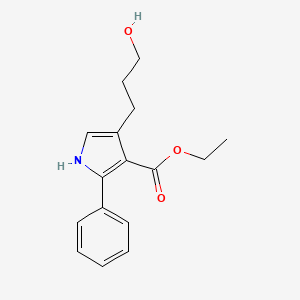
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)


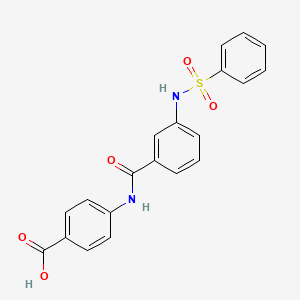
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
